AMPK activator 1
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Overview
Description
AMPK activator 1 is a compound that specifically activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. AMPK is a serine/threonine protein kinase complex that plays a crucial role in balancing nutrient supply with energy demand by coordinating metabolic pathways . Activation of AMPK has been considered an important therapeutic target for controlling human diseases, including metabolic syndrome and cancer .
Preparation Methods
The synthesis of AMPK activator 1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve organic reactions such as condensation, cyclization, and functional group transformations. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
AMPK activator 1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
AMPK activator 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study metabolic pathways and energy homeostasis.
Biology: Investigated for its role in cellular energy regulation and its effects on various biological processes.
Medicine: Explored as a potential therapeutic agent for treating metabolic disorders, cancer, and other diseases associated with energy imbalance.
Industry: Utilized in the development of novel therapeutics and as a research tool in drug discovery
Mechanism of Action
AMPK activator 1 exerts its effects by activating AMPK through allosteric binding and phosphorylation. The activation of AMPK leads to the phosphorylation of downstream targets, which in turn modulate the activities of metabolic enzymes, transcription factors, and other regulatory proteins. This results in the inhibition of ATP-consuming anabolic processes and the promotion of ATP-generating catabolic pathways, thereby restoring cellular energy balance .
Comparison with Similar Compounds
AMPK activator 1 is unique in its specific activation of AMPK compared to other similar compounds. Some similar compounds include:
A-769662: Another direct activator of AMPK with similar potency.
991: A compound with similar effects on AMPK activation.
Resveratrol: A natural compound that activates AMPK indirectly by inhibiting mitochondrial complex I.
Metformin: A widely used antidiabetic drug that activates AMPK indirectly .
This compound stands out due to its specific and direct activation of AMPK, making it a valuable tool for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-5-[1-[4-(trifluoromethyl)phenyl]piperidin-4-yl]oxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33F3N4O3/c33-32(34,35)24-1-3-26(4-2-24)39-17-11-27(12-18-39)41-28-5-6-29-23(19-28)20-30(42-29)31(40)37-25-9-15-38(16-10-25)21-22-7-13-36-14-8-22/h1-8,13-14,19-20,25,27H,9-12,15-18,21H2,(H,37,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEAXBYFCTZTLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC3=C(O2)C=CC(=C3)OC4CCN(CC4)C5=CC=C(C=C5)C(F)(F)F)CC6=CC=NC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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